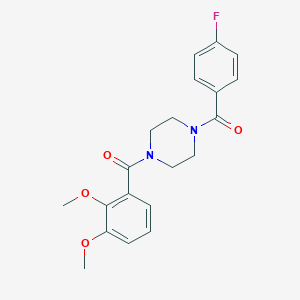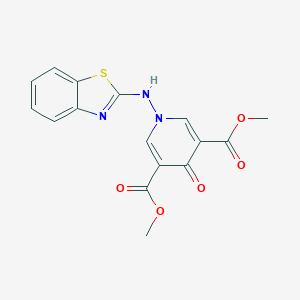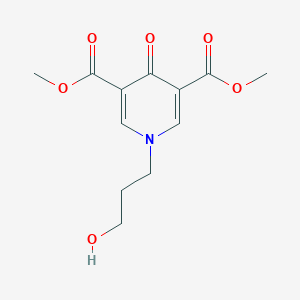
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 belongs to the class of piperidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is not fully understood. However, it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine may help to prevent excitotoxicity and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. One area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for neuropathic pain. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for Alzheimer's disease and Parkinson's disease. In addition, future research could focus on the development of new methods for synthesizing 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine and improving its solubility in water. Finally, future research could focus on the development of new NMDA receptor antagonists with improved selectivity and potency.
Synthesemethoden
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine can be synthesized using several methods. One of the most common methods involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. Another method involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of trifluoroacetic acid. The product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine.
Wissenschaftliche Forschungsanwendungen
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been studied extensively for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-nociceptive properties. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been studied for its potential use as a treatment for neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have a positive effect on memory and cognitive function.
Eigenschaften
Produktname |
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine |
|---|---|
Molekularformel |
C18H29N3 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3 |
InChI-Schlüssel |
WSHXXAJVMARHCF-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
Kanonische SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)





![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)